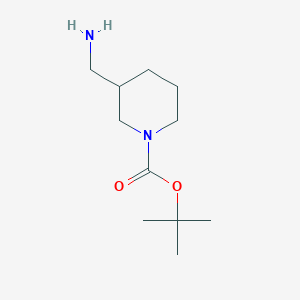

Tert-butyl 3-(aminomethyl)piperidine-1-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 3-(aminomethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-6-4-5-9(7-12)8-13/h9H,4-8,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPWXYQIMXTUMJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00373387 | |

| Record name | tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162167-97-7 | |

| Record name | tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-BOC-3-(AMINOMETHYL)PIPERIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of tert-Butyl 3-(Aminomethyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining tert-butyl 3-(aminomethyl)piperidine-1-carboxylate, a valuable bifunctional building block in medicinal chemistry and drug development. The document details two principal and chemically robust strategies: the reduction of a nitrile precursor and the conversion from a hydroxymethyl analogue. Each method is presented with detailed experimental protocols, quantitative data, and logical workflow diagrams to facilitate practical application in a laboratory setting. The information is curated for an audience of researchers, scientists, and professionals in the field of drug development, aiming to provide a thorough and practical resource for the synthesis of this key piperidine derivative.

Introduction

This compound is a heterocyclic compound of significant interest in the pharmaceutical industry. Its structure incorporates a piperidine ring, a common scaffold in many biologically active molecules, with a primary amine functionality separated by a methylene group. The presence of the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for selective reactions at the primary amine, making it a versatile intermediate for the synthesis of more complex molecules. This guide will explore the most common and effective methods for its synthesis, providing detailed procedural information and comparative data.

Core Synthetic Strategies

Two primary pathways have been established for the efficient synthesis of this compound. These routes are:

-

Route 1: Reduction of tert-Butyl 3-Cyanopiperidine-1-carboxylate. This is a direct, one-step conversion of a nitrile to a primary amine.

-

Route 2: Conversion of tert-Butyl 3-(Hydroxymethyl)piperidine-1-carboxylate. This two-step sequence involves the activation of a primary alcohol, typically by conversion to a sulfonate ester, followed by nucleophilic substitution with an amine source.

The selection of the optimal route may depend on the availability of starting materials, desired scale, and safety considerations associated with the reagents.

Route 1: Reduction of tert-Butyl 3-Cyanopiperidine-1-carboxylate

This approach is often favored for its atom economy and directness. The nitrile precursor, tert-butyl 3-cyanopiperidine-1-carboxylate, is readily prepared from commercially available starting materials. The reduction of the nitrile to the primary amine can be achieved through catalytic hydrogenation or with chemical hydrides.

Logical Workflow for Route 1

Caption: Workflow for the synthesis via nitrile reduction.

Experimental Protocols for Route 1

Catalytic hydrogenation is a clean and efficient method for nitrile reduction, often providing high yields of the desired amine with minimal side products. Raney Nickel is a commonly used catalyst for this transformation, often in the presence of ammonia to suppress the formation of secondary amine byproducts.

Experimental Protocol: Catalytic Hydrogenation

-

Reactor Setup: To a high-pressure hydrogenation vessel, add tert-butyl 3-cyanopiperidine-1-carboxylate (1.0 eq).

-

Catalyst and Solvent: Under an inert atmosphere (e.g., nitrogen or argon), add Raney Nickel (approx. 10-20% by weight of the starting material) as a slurry in methanol saturated with ammonia (7 N methanolic ammonia).

-

Hydrogenation: Seal the vessel and purge several times with hydrogen gas. Pressurize the reactor to 50 psi with hydrogen.

-

Reaction: Stir the mixture vigorously at room temperature for 12-24 hours, or until hydrogen uptake ceases. The reaction progress can be monitored by TLC or GC-MS.

-

Work-up: Carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with methanol.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel if necessary.

Lithium aluminum hydride is a powerful reducing agent capable of converting nitriles to primary amines. This method is typically rapid and effective but requires stringent anhydrous conditions and careful handling of the pyrophoric reagent.

Experimental Protocol: LiAlH₄ Reduction

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, add a suspension of lithium aluminum hydride (LiAlH₄, 1.5 - 2.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Addition of Nitrile: Cool the LiAlH₄ suspension to 0 °C in an ice bath. Dissolve tert-butyl 3-cyanopiperidine-1-carboxylate (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC.

-

Quenching: Cool the reaction mixture to 0 °C and quench the excess LiAlH₄ by the slow, sequential addition of water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).

-

Isolation: Stir the resulting granular precipitate for 1 hour, then filter it off and wash thoroughly with THF or ethyl acetate.

-

Purification: Combine the organic filtrates and dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure to afford the desired product.

Quantitative Data for Route 1

| Method | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1A | H₂, Raney Ni | Methanolic Ammonia | 25 | 12-24 | >90 |

| 1B | LiAlH₄ | THF | 65 (reflux) | 4-6 | 85-95 |

Route 2: Conversion of tert-Butyl 3-(Hydroxymethyl)piperidine-1-carboxylate

This two-step sequence provides an alternative to the direct reduction of the nitrile. It involves the conversion of the primary alcohol of tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate into a good leaving group, followed by nucleophilic substitution with an amine source.

Logical Workflow for Route 2

Caption: Workflow for the synthesis via the hydroxymethyl intermediate.

Experimental Protocols for Route 2

The primary alcohol is activated by converting it to a tosylate, which is an excellent leaving group for the subsequent nucleophilic substitution.

Experimental Protocol: Tosylation

-

Reaction Setup: Dissolve tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

-

Addition of Reagents: Cool the solution to 0 °C and add triethylamine (1.5 eq) followed by p-toluenesulfonyl chloride (1.2 eq) portion-wise. A catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq) can be added to accelerate the reaction.

-

Reaction: Stir the reaction mixture at room temperature for 4-12 hours, monitoring for completion by TLC.

-

Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude tosylate is often used in the next step without further purification.

The tosylate is displaced with sodium azide to form an intermediate azide, which is then reduced to the primary amine. This two-step, one-pot procedure is often high-yielding.

Experimental Protocol: Azide Formation and Reduction

-

Azide Substitution: Dissolve the crude tosylate from Step 2A (1.0 eq) in dimethylformamide (DMF). Add sodium azide (1.5 eq) and heat the mixture to 60-80 °C for 4-6 hours.

-

Reduction: After cooling to room temperature, add triphenylphosphine (1.2 eq) and water (3.0 eq) to the reaction mixture. Stir at room temperature for 12-16 hours to effect the Staudinger reduction of the azide.

-

Work-up: Pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with water and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Quantitative Data for Route 2

| Step | Reaction | Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 2A | Tosylation | TsCl, Et₃N, DMAP | DCM | 0 to 25 | 4-12 | >95 (crude) |

| 2B | Azide Substitution & Reduction | 1. NaN₃ 2. PPh₃, H₂O | DMF | 60-80 then 25 | 4-6 then 12-16 | 70-85 (over 2 steps) |

Conclusion

The synthesis of this compound can be reliably achieved through two primary synthetic strategies. The choice between the reduction of the corresponding nitrile and the conversion from the hydroxymethyl analogue will depend on factors such as starting material availability, scalability, and laboratory capabilities. The catalytic hydrogenation of the nitrile offers a clean and high-yielding process, while the LiAlH₄ reduction provides a rapid alternative. The two-step conversion from the alcohol is also a robust method, providing good overall yields. The detailed protocols and comparative data presented in this guide are intended to equip researchers and drug development professionals with the necessary information to successfully synthesize this important building block for their research and development endeavors.

Technical Guide: tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, synthesis, and applications of tert-butyl 3-(aminomethyl)piperidine-1-carboxylate, a key building block in modern medicinal chemistry.

Core Properties

This compound is a bifunctional molecule featuring a piperidine ring with a protected secondary amine (Boc group) and a primary aminomethyl substituent at the 3-position. This structure makes it a valuable intermediate in the synthesis of complex pharmaceutical compounds.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value |

| CAS Number | 162167-97-7 |

| Molecular Formula | C₁₁H₂₂N₂O₂ |

| Molecular Weight | 214.31 g/mol [1] |

| Boiling Point | 133-134 °C @ 17 mmHg[2] |

| 299.4 ± 13.0 °C @ 760 mmHg (Predicted)[3] | |

| Density | 0.995 g/mL at 25 °C[2][3] |

| Refractive Index | 1.469[2] |

| Flash Point | >110 °C[2][3] |

| Appearance | Pale yellow oil |

Synonyms

Common synonyms for this compound include:

-

3-(Aminomethyl)piperidine, N1-Boc protected

-

1-Boc-3-(aminomethyl)piperidine

-

3-Aminomethyl-1-N-Boc-piperidine[4]

-

This compound[1]

Synthesis and Purification

The synthesis of this compound can be achieved through various synthetic routes. A common and efficient method involves the reduction of the corresponding nitrile, tert-butyl 3-(cyanomethyl)piperidine-1-carboxylate.

Experimental Protocol: Reduction of Nitrile

This protocol describes a representative method for the synthesis of this compound.

Step 1: Synthesis of tert-butyl 3-(cyanomethyl)piperidine-1-carboxylate

This intermediate can be synthesized from commercially available starting materials.

Step 2: Reduction of tert-butyl 3-(cyanomethyl)piperidine-1-carboxylate

-

Reaction Setup: In a suitable reaction vessel, dissolve tert-butyl 3-(cyanomethyl)piperidine-1-carboxylate in a solvent such as methanol or ethanol.

-

Catalyst Addition: Add a hydrogenation catalyst, for example, 10% Palladium on carbon (Pd/C).

-

Hydrogenation: Stir the mixture under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The product can be further purified by column chromatography on silica gel.

Applications in Drug Development

This compound is a crucial building block in the synthesis of various pharmaceutical agents, particularly in the development of kinase inhibitors. Its derivatives have shown significant activity as inhibitors of the c-Met receptor tyrosine kinase.

Role as a c-Met Inhibitor Precursor

The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a vital role in cell growth, migration, and survival.[3] Aberrant activation of the c-Met signaling pathway is implicated in the progression of numerous human cancers.[3] Consequently, the development of small molecule inhibitors targeting c-Met is a key area of cancer research. The aminomethylpiperidine moiety of the title compound serves as a versatile scaffold for the synthesis of potent and selective c-Met inhibitors.

The c-Met Signaling Pathway

The binding of the ligand, hepatocyte growth factor (HGF), to the c-Met receptor triggers its dimerization and autophosphorylation, initiating a cascade of downstream signaling events.[3][5] These include the activation of major pathways such as the PI3K/Akt and MAPK pathways, which promote cell proliferation and survival.[6]

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the piperidine ring protons (a complex multiplet in the range of 1.2-3.8 ppm), and the aminomethyl protons (a multiplet around 2.6-2.8 ppm).

-

¹³C NMR: The carbon NMR spectrum would display a signal for the carbonyl group of the Boc protector around 155 ppm, signals for the tert-butyl group around 80 ppm (quaternary carbon) and 28 ppm (methyl carbons), and signals for the piperidine and aminomethyl carbons in the aliphatic region.

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry of Boc-protected amines often shows characteristic fragmentation patterns. For this compound, key fragments would likely arise from the loss of the tert-butyl group (m/z 57) and subsequent fragmentation of the Boc group. The molecular ion peak may be weak or absent in EI-MS. Electrospray ionization (ESI) would be expected to show a prominent protonated molecular ion [M+H]⁺.

References

- 1. pure.uva.nl [pure.uva.nl]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of Novel c-Met Inhibitors Bearing a 3-Carboxyl Piperidin-2-one Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate

CAS Number: 162167-97-7

This technical guide provides an in-depth overview of tert-butyl 3-(aminomethyl)piperidine-1-carboxylate, a key building block in modern medicinal chemistry and drug discovery. It is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Physical Properties

This compound is a synthetic organic compound featuring a piperidine ring substituted with a Boc-protected amine at the 1-position and an aminomethyl group at the 3-position. The Boc (tert-butoxycarbonyl) group serves as a protecting group, allowing for selective reactions at the primary amine of the aminomethyl substituent. This compound is a valuable intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutics.

Data Presentation: Physicochemical Properties

The following tables summarize the key physical and chemical properties of the free base and its hydrochloride salt.

| Property | Value | Reference |

| CAS Number | 162167-97-7 | |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [1] |

| Molecular Weight | 214.30 g/mol | [1] |

| Appearance | Off-white to pale yellow liquid/solid | |

| Density | 0.995 g/mL at 25 °C | [1] |

| Boiling Point | 299.4 °C at 760 mmHg | |

| Refractive Index | n20/D 1.469 | [1] |

| Flash Point | >110 °C | |

| Storage Temperature | 2-8°C | [1] |

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1029689-80-2 | |

| Molecular Formula | C₁₁H₂₃ClN₂O₂ | |

| Molecular Weight | 250.77 g/mol | |

| Appearance | Solid | |

| Purity | ≥95% | |

| Storage | Long-term in a cool, dry place |

Table 2: Physical and Chemical Properties of this compound hydrochloride

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of the title compound involves the protection of the piperidine nitrogen of 3-(aminomethyl)piperidine with a tert-butoxycarbonyl (Boc) group.

General Protocol for Boc Protection:

-

Materials:

-

3-(Aminomethyl)piperidine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

A suitable base (e.g., triethylamine, sodium bicarbonate)

-

A suitable solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), water)

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

-

Procedure:

-

Dissolve 3-(aminomethyl)piperidine in the chosen solvent.

-

Add the base to the solution.

-

Slowly add a solution of di-tert-butyl dicarbonate in the same solvent to the reaction mixture, typically at 0°C to room temperature.

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Quench the reaction with water or a mild aqueous acid.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography on silica gel if necessary.

-

Use in the Synthesis of a Substituted Piperidine Derivative

The following protocol is adapted from a patent describing the use of this compound as a key intermediate in the synthesis of OGA (O-GlcNAcase) inhibitor compounds.

-

Reaction: Synthesis of tert-butyl 3-(((2-isopropoxypyridin-4-yl)amino)methyl)piperidine-1-carboxylate.

-

Materials:

-

This compound (CAS 162167-97-7)

-

4-Bromo-2-isopropoxypyridine

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Heptane

-

Silica gel for column chromatography

-

-

Procedure:

-

In a closed tube, add 1.10 g (5.0 mmol) of this compound to 4-bromo-2-isopropoxypyridine.

-

Stir the mixture at 100°C overnight.

-

After cooling, dilute the reaction mixture with saturated aqueous ammonium chloride.

-

Extract the product with ethyl acetate.

-

Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and evaporate the solvents in vacuo.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of 0% to 30% ethyl acetate in heptane.

-

Collect the desired fractions and concentrate to yield the final product.

-

Mandatory Visualizations

The following diagrams illustrate the synthesis of the title compound and its subsequent use in an experimental workflow.

Caption: General synthesis scheme for this compound.

Caption: Experimental workflow for the synthesis of a substituted piperidine derivative.

References

An In-depth Technical Guide to the Physicochemical Properties of tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of tert-butyl 3-(aminomethyl)piperidine-1-carboxylate, a key building block in contemporary organic synthesis and medicinal chemistry. This document details available experimental and predicted data, outlines relevant experimental protocols for property determination, and includes visualizations to illustrate key workflows.

Core Physicochemical Data

The following tables summarize the known and predicted physicochemical properties of this compound. These values are essential for its application in chemical synthesis, enabling predictions of its behavior in various reaction conditions and purification processes.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 162167-97-7 |

| Molecular Formula | C₁₁H₂₂N₂O₂ |

| Molecular Weight | 214.31 g/mol |

| Appearance | Off-white liquid/solid |

| Property | Value | Type |

| Melting Point | -70 °C | Experimental |

| Boiling Point | 299.4 ± 13.0 °C | Predicted |

| Density | 0.995 g/mL at 25 °C | Experimental |

| Flash Point | >110 °C | Experimental |

| Vapor Pressure | 0.00119 mmHg at 25°C | Experimental |

| pKa (most basic) | 10.35 ± 0.20 | Predicted |

| LogP | 1.2 | Predicted |

| Solubility | Insoluble in water | Predicted |

Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and purity assessment of this compound.

-

¹H NMR Spectroscopy: The proton nuclear magnetic resonance spectrum provides detailed information about the hydrogen atom environments in the molecule. A representative ¹H NMR spectrum can be found in various chemical databases.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorptions include N-H stretching for the primary amine, C-H stretching for the alkyl and piperidine ring hydrogens, and a strong C=O stretching for the carbamate group.

-

Mass Spectrometry (MS): Mass spectrometry determines the mass-to-charge ratio of the molecule, confirming its molecular weight. The fragmentation pattern can also provide structural information.

Experimental Protocols

The following sections detail standardized experimental methodologies for the determination of the key physicochemical properties of this compound.

Synthesis Protocol: Reduction of a Nitrile Precursor

A common synthetic route to this compound involves the reduction of its nitrile precursor, tert-butyl 3-cyanopiperidine-1-carboxylate. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent for this transformation.[1][2][3][4]

Materials:

-

tert-butyl 3-cyanopiperidine-1-carboxylate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Water

-

10% Sodium hydroxide (NaOH) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate or Dichloromethane (DCM)

-

Standard laboratory glassware and work-up equipment

Procedure:

-

A suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF (10 volumes) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C in an ice bath.

-

A solution of tert-butyl 3-cyanopiperidine-1-carboxylate (1 equivalent) in anhydrous THF is added dropwise to the LiAlH₄ suspension.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for approximately 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled back to 0 °C. The excess LiAlH₄ is carefully quenched by the sequential and dropwise addition of water (1 volume), 10% NaOH solution (1.5 volumes), and finally water again (3 volumes).

-

The resulting suspension is filtered through a pad of celite, and the filter cake is washed with ethyl acetate or DCM.

-

The organic layer is separated, washed with water (2 x 10 volumes) and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

The crude this compound can be purified by column chromatography on silica gel.

Melting Point Determination

The melting point is determined using a capillary melting point apparatus.[5][6][7][8]

Procedure:

-

A small amount of the dried, powdered sample is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a steady rate (initially rapid to approach the expected melting point, then slower, e.g., 1-2 °C/min, near the melting point).

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) of the primary amine can be determined by potentiometric titration.[9][10][11][12]

Procedure:

-

A standard solution of the compound (e.g., 1 mM) is prepared in a suitable solvent system, often a mixture of water and a co-solvent if solubility is low.

-

The solution is placed in a thermostated vessel, and a calibrated pH electrode is immersed in it.

-

The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl).

-

The pH is recorded after each incremental addition of the titrant, allowing the system to equilibrate.

-

A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.

LogP Determination by Shake-Flask Method

The partition coefficient (LogP) between n-octanol and water is a measure of the compound's lipophilicity.[13][14][15][16][17]

Procedure:

-

n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

-

A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble).

-

A known volume of this solution is mixed with a known volume of the other phase in a separatory funnel.

-

The mixture is shaken vigorously for a set period to allow for partitioning equilibrium to be reached.

-

The phases are allowed to separate completely.

-

The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of P.

Aqueous Solubility Determination

The solubility in water can be determined by the shake-flask method.[18][19][20][21][22]

Procedure:

-

An excess amount of the solid compound is added to a known volume of water in a sealed container.

-

The mixture is agitated (e.g., on a shaker bath) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The mixture is then filtered or centrifuged to remove the undissolved solid.

-

The concentration of the compound in the clear aqueous solution is determined by a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC, LC-MS).

Spectroscopic Analysis Protocols

¹H NMR Spectroscopy: [23][24][25][26]

-

A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

The solution is transferred to an NMR tube.

-

The ¹H NMR spectrum is acquired on a spectrometer, typically at a frequency of 300 MHz or higher.

FT-IR Spectroscopy: [27][28][29][30][31]

-

For a liquid sample, a thin film is prepared between two salt plates (e.g., NaCl or KBr).

-

For a solid sample, it can be prepared as a KBr pellet or as a mull in Nujol.

-

The spectrum is recorded using an FT-IR spectrometer.

Mass Spectrometry: [32][33][34][35][36]

-

A dilute solution of the sample is prepared in a suitable volatile solvent.

-

The sample is introduced into the mass spectrometer (e.g., via direct infusion or coupled with a chromatographic system like GC or LC).

-

The mass spectrum is obtained using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).

Visualizations

The following diagrams illustrate key workflows related to the synthesis and characterization of this compound.

References

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. researchgate.net [researchgate.net]

- 3. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. SSERC | Melting point determination [sserc.org.uk]

- 7. westlab.com [westlab.com]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]

- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 13. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 14. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 16. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 17. youtube.com [youtube.com]

- 18. store.astm.org [store.astm.org]

- 19. enamine.net [enamine.net]

- 20. Aqueous Solubility Assay | Bienta [bienta.net]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. sygnaturediscovery.com [sygnaturediscovery.com]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. scribd.com [scribd.com]

- 25. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 26. pubs.acs.org [pubs.acs.org]

- 27. orgchemboulder.com [orgchemboulder.com]

- 28. eng.uc.edu [eng.uc.edu]

- 29. chem.libretexts.org [chem.libretexts.org]

- 30. mse.washington.edu [mse.washington.edu]

- 31. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 32. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 33. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 34. fiveable.me [fiveable.me]

- 35. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 36. pubs.acs.org [pubs.acs.org]

Spectroscopic Analysis of tert-butyl 3-(aminomethyl)piperidine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the key synthetic building block, tert-butyl 3-(aminomethyl)piperidine-1-carboxylate. This compound is a valuable intermediate in medicinal chemistry, and a thorough understanding of its spectroscopic characteristics is crucial for its identification, purity assessment, and quality control in drug development pipelines. This document presents predicted and representative Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for data acquisition.

Predicted and Representative Spectral Data

The following tables summarize the expected and representative spectral data for this compound. This data is compiled from spectroscopic principles and analysis of closely related structural analogs.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.8 - 4.1 | m | 2H | H-6 (ax, eq) |

| ~2.5 - 2.8 | m | 3H | H-2 (ax, eq), H-7 |

| ~1.8 - 2.0 | m | 1H | H-3 |

| ~1.6 - 1.8 | m | 2H | H-5 (ax, eq) |

| 1.45 | s | 9H | -C(CH₃)₃ |

| ~1.1 - 1.3 | m | 2H | H-4 (ax, eq) |

| (broad) | s | 2H | -NH₂ |

Solvent: CDCl₃. Reference: TMS at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 154.8 | C=O (carbamate) |

| 79.5 | -C (CH₃)₃ |

| ~46.5 | C-7 (-C H₂NH₂) |

| ~44.5 | C-2 |

| ~44.0 | C-6 |

| ~38.0 | C-3 |

| ~28.5 | -C(C H₃)₃ |

| ~28.0 | C-4 |

| ~25.0 | C-5 |

Solvent: CDCl₃

Table 3: Representative IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3500 | Medium | N-H stretch (primary amine) |

| 2850 - 2950 | Strong | C-H stretch (alkane) |

| 1680 - 1720 | Strong, Sharp | C=O stretch (carbamate)[1] |

| 1580 - 1650 | Medium | N-H bend (primary amine)[2] |

| 1250 - 1020 | Medium | C-N stretch (aliphatic amine)[2] |

| ~1170 | Strong | C-O stretch (carbamate) |

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment |

| 215 | [M+H]⁺ |

| 159 | [M+H - C₄H₈]⁺ |

| 141 | [M+H - C₄H₈ - H₂O]⁺ or [M - tBu]⁺ |

| 115 | [M+H - Boc group]⁺ |

| 83 | [Piperidine ring fragment]⁺ |

| 57 | [C(CH₃)₃]⁺ |

Experimental Protocols

The following are detailed methodologies for acquiring the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)[3]

-

Deuterated chloroform (CDCl₃)

-

5 mm NMR tubes

-

Glass Pasteur pipette with glass wool plug

-

Vortex mixer

Procedure:

-

Sample Preparation: Accurately weigh the sample and transfer it to a clean, dry vial.[3]

-

Add approximately 0.6-0.7 mL of CDCl₃ to the vial.[4]

-

Gently vortex the sample until it is fully dissolved.

-

Filter the solution through a Pasteur pipette containing a small plug of glass wool directly into a clean 5 mm NMR tube to a height of about 4-5 cm.

-

Cap the NMR tube securely.

Instrumental Analysis:

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR: Acquire the spectrum using a standard pulse program. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.[3]

-

For ¹³C NMR: Acquire a proton-decoupled spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

-

Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectra using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C). Integrate the peaks in the ¹H spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Method: Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy.

Materials:

-

This compound (a small amount)

-

ATR-FTIR spectrometer

-

Solvent for cleaning (e.g., isopropanol)

-

Lint-free wipes

Procedure:

-

Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty crystal.[1]

-

Sample Application: Place a small amount of the liquid or solid sample directly onto the center of the ATR crystal. If the sample is solid, use the pressure clamp to ensure good contact with the crystal.[5]

-

Sample Spectrum: Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Cleaning: After analysis, clean the ATR crystal thoroughly with a lint-free wipe soaked in an appropriate solvent like isopropanol.[5]

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and study the fragmentation pattern of the molecule.

Method: Electrospray Ionization - Time of Flight (ESI-TOF) Mass Spectrometry.

Materials:

-

This compound

-

High-purity solvent (e.g., methanol or acetonitrile with 0.1% formic acid)

-

Syringe pump or liquid chromatography system

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in the chosen solvent. The addition of 0.1% formic acid is recommended to promote protonation for positive ion mode analysis.[1][6]

-

Instrument Setup: Calibrate the mass spectrometer according to the manufacturer's instructions. Set the instrument to positive ion detection mode.

-

Sample Introduction: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min) or by injection through an LC system.[6]

-

Data Acquisition: Acquire the mass spectrum over an appropriate m/z range (e.g., 50-500 amu).

-

Data Analysis: Identify the protonated molecular ion [M+H]⁺. If conducting MS/MS analysis, select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to observe the fragment ions.

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis of an organic compound.

References

- 1. benchchem.com [benchchem.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. agilent.com [agilent.com]

- 6. Electrospray Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

Stereoselective Synthesis of tert-Butyl 3-(Aminomethyl)piperidine-1-carboxylate: An In-depth Technical Guide

December 24, 2025

Abstract

This technical guide provides a comprehensive overview of the stereoselective synthesis of the chiral building block, tert-butyl 3-(aminomethyl)piperidine-1-carboxylate. Due to the absence of a direct, documented stereoselective synthesis for this specific compound, this guide proposes a robust and practical multi-step pathway commencing from the readily available chiral precursors, (R)- and (S)-nipecotic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering detailed experimental protocols, quantitative data, and logical workflow diagrams to facilitate the synthesis of the enantiomerically pure target compound.

Introduction

Chiral piperidine derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous approved therapeutic agents. The stereochemistry of these molecules is often critical for their pharmacological activity and safety profile. This compound, in its enantiomerically pure forms, represents a valuable building block for the synthesis of complex drug candidates. The presence of a primary amine and a Boc-protected piperidine nitrogen allows for selective functionalization at two distinct points, making it a versatile intermediate in the construction of novel chemical entities.

This guide details a stereoselective synthetic route to both the (R)- and (S)-enantiomers of this compound, starting from the corresponding enantiomers of nipecotic acid. The proposed synthesis involves three key transformations: Boc protection of the piperidine nitrogen, conversion of the carboxylic acid to a primary amide, and subsequent reduction to the target aminomethylpiperidine derivative.

Proposed Stereoselective Synthetic Pathway

The proposed synthetic route leverages the chirality of the starting material, nipecotic acid, to ensure the stereochemical integrity of the final product. The pathway is outlined below and illustrated in the accompanying diagrams.

Experimental Protocols

The following protocols are based on established procedures for similar chemical transformations and can be adapted for the synthesis of the target molecules.

Synthesis of (R)-1-Boc-piperidine-3-carboxylic acid

Materials:

-

(R)-Nipecotic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH)

-

Dioxane

-

Water

Procedure:

-

Dissolve (R)-Nipecotic acid in a 1:1 mixture of dioxane and water.

-

Add a solution of sodium hydroxide (2 equivalents) in water and stir the mixture at room temperature.

-

Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dioxane dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12-18 hours, monitoring the progress by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

-

Wash the aqueous residue with ethyl acetate.

-

Acidify the aqueous layer to pH 2-3 with 1N HCl.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (R)-1-Boc-piperidine-3-carboxylic acid as a white solid.

Synthesis of (R)-tert-butyl 3-carbamoylpiperidine-1-carboxylate

Materials:

-

(R)-1-Boc-piperidine-3-carboxylic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride

-

Ammonium hydroxide (NH₄OH)

-

Dichloromethane (DCM)

-

Anhydrous N,N-Dimethylformamide (DMF) (catalytic)

Procedure:

-

Suspend (R)-1-Boc-piperidine-3-carboxylic acid in anhydrous dichloromethane.

-

Add a catalytic amount of anhydrous DMF.

-

Slowly add thionyl chloride or oxalyl chloride (1.2 equivalents) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours until the acid is fully converted to the acid chloride (monitor by IR spectroscopy).

-

In a separate flask, cool a concentrated solution of ammonium hydroxide to 0 °C.

-

Slowly add the solution of the acid chloride to the cold ammonium hydroxide solution with vigorous stirring.

-

Stir the resulting mixture at 0 °C for 1 hour and then at room temperature for an additional 2 hours.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford (R)-tert-butyl 3-carbamoylpiperidine-1-carboxylate.

Synthesis of (R)-tert-butyl 3-(aminomethyl)piperidine-1-carboxylate

Materials:

-

(R)-tert-butyl 3-carbamoylpiperidine-1-carboxylate

-

Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)

-

Anhydrous tetrahydrofuran (THF)

-

Sodium sulfate (Na₂SO₄)

Procedure (using LiAlH₄):

-

In a flame-dried flask under an inert atmosphere, suspend lithium aluminum hydride (2-3 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C.

-

Add a solution of (R)-tert-butyl 3-carbamoylpiperidine-1-carboxylate in anhydrous THF dropwise to the LiAlH₄ suspension.

-

After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Stir the resulting granular precipitate for 1 hour, then filter through a pad of Celite.

-

Wash the filter cake with THF.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield (R)-tert-butyl 3-(aminomethyl)piperidine-1-carboxylate.

Note: The same set of protocols can be applied for the synthesis of the (S)-enantiomer starting from (S)-Nipecotic acid.

Data Presentation

The following table summarizes the expected yields for each step of the proposed stereoselective synthesis. These values are based on typical yields reported in the literature for analogous transformations.

| Step | Transformation | Starting Material | Product | Reagents | Typical Yield (%) |

| 1 | Boc Protection | (R/S)-Nipecotic Acid | (R/S)-1-Boc-piperidine-3-carboxylic acid | Boc₂O, NaOH | 85 - 95 |

| 2 | Amide Formation | (R/S)-1-Boc-piperidine-3-carboxylic acid | (R/S)-tert-butyl 3-carbamoylpiperidine-1-carboxylate | 1. SOCl₂ or (COCl)₂2. NH₄OH | 70 - 85 |

| 3 | Amide Reduction | (R/S)-tert-butyl 3-carbamoylpiperidine-1-carboxylate | (R/S)-tert-butyl 3-(aminomethyl)piperidine-1-carboxylate | LiAlH₄ or BH₃·THF | 60 - 80 |

Logical Workflow Diagram

The logical workflow for the synthesis and purification of the target compound is depicted below.

Navigating the Conformational Landscape: An In-depth Technical Guide to the Conformational Analysis of Boc-Protected Piperidines

For Researchers, Scientists, and Drug Development Professionals

The piperidine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds. Its conformational flexibility is a critical determinant of molecular recognition and, consequently, biological activity. The introduction of a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen profoundly influences this conformational landscape, introducing a new set of dynamic equilibria that are essential to understand for rational drug design. This technical guide provides a comprehensive overview of the principles and techniques used in the conformational analysis of Boc-protected piperidines, offering detailed experimental protocols and a summary of key quantitative data.

The Dynamic Duo: Ring Inversion and Amide Bond Rotation

The conformational behavior of N-Boc-piperidines is primarily governed by two dynamic processes: the inversion of the piperidine ring and the restricted rotation around the N-CO (carbamate) bond.[1][2] These two motions are often in a state of dynamic equilibrium, leading to a complex mixture of conformers in solution.

The piperidine ring typically adopts a chair conformation to minimize steric and torsional strain.[3] However, the presence of substituents and the nature of the N-protecting group can lead to the population of alternative conformations, such as twist-boat forms.[4][5] For N-Boc-piperidines, the chair conformation remains predominant.

The rotation around the C-N bond of the carbamate group is hindered due to its partial double bond character, leading to the existence of distinct rotamers.[2][6] This restricted rotation gives rise to separate sets of signals in NMR spectra at low temperatures, a phenomenon that can be exploited to study the energetics of this process.[2]

Elucidating Conformations: A Multi-faceted Approach

A combination of experimental and computational techniques is crucial for a thorough conformational analysis of Boc-protected piperidines. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are the primary experimental tools, while computational methods provide valuable insights into the relative energies and geometries of different conformers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying the conformation of molecules in solution.[7] Several NMR parameters are particularly useful for the analysis of Boc-protected piperidines:

-

Chemical Shifts: The chemical shifts of protons and carbons are sensitive to their local electronic environment, which is influenced by the molecular conformation.

-

Coupling Constants (J-values): Vicinal (3J) coupling constants, particularly between protons on adjacent carbons, are related to the dihedral angle between them through the Karplus equation.[7][8] This relationship allows for the determination of relative stereochemistry and ring conformation.

-

Nuclear Overhauser Effect (NOE): NOE correlations arise between protons that are close in space, providing information about internuclear distances and, consequently, the three-dimensional structure of the molecule.[2]

-

Dynamic NMR (DNMR): By acquiring NMR spectra at different temperatures, it is possible to study dynamic processes such as ring inversion and amide bond rotation.[6][9][10] At low temperatures, these processes may be slow on the NMR timescale, leading to the observation of separate signals for each conformer. As the temperature is increased, the rate of exchange increases, causing the signals to broaden and eventually coalesce into a single averaged signal. Analysis of the lineshape as a function of temperature allows for the determination of the activation energy barriers for these conformational changes.[6]

X-ray Crystallography

X-ray crystallography provides a definitive picture of the molecular conformation in the solid state.[11][12] By analyzing the diffraction pattern of a single crystal, the precise three-dimensional arrangement of atoms in the molecule can be determined, including bond lengths, bond angles, and torsional angles.[1][11] This information is invaluable for validating the conformations predicted by other methods.

Computational Modeling

Computational methods, such as Density Functional Theory (DFT) and molecular mechanics, are powerful tools for investigating the conformational preferences of molecules.[13][14][15] These methods can be used to:

-

Calculate the relative energies of different conformers.

-

Predict the geometries of stable conformers.

-

Simulate the dynamic interconversion between conformers.

-

Calculate NMR parameters that can be compared with experimental data.

Quantitative Conformational Data

The following tables summarize key quantitative data related to the conformational analysis of Boc-protected piperidines, compiled from various literature sources.

| Parameter | Value Range (kJ/mol) | Technique | Reference(s) |

| Rotational Energy Barrier (Amide/Carbamate) | 50 - 80 | Dynamic NMR | [1][6] |

| Ring Inversion Barrier | Generally lower than amide rotation | Dynamic NMR | [1] |

| N-H Equatorial Preference (Piperidine) | 0.8 - 2.5 | Various | [16] |

| N-Methyl Equatorial Preference (N-Methylpiperidine) | ~13.2 | Various | [16] |

Table 1: Energy Barriers for Conformational Processes.

| Compound | Solvent | 3J(H,H) Coupling Constant (Hz) | Inferred Conformation | Reference(s) |

| Boc-protected 3,5-difluoropiperidine | Chloroform | 3J(3-Fa,4-Ha) = 7.3, 12.5 | Equatorial Fluorine | [17] |

| Boc-protected 3,5-difluoropiperidine | DMSO | 3J(3-Fa,4-Ha) = 38.5, 40.4 | Axial Fluorine | [17] |

| Piperidine Nucleoside Analogues | CDCl3 | 3J(H-1'/H-2') = 10.8, 3J(H-2'/H-3') = 10.0-10.2 | Diequatorial Protons | [18] |

Table 2: Selected 3J Coupling Constants and Inferred Conformations.

Experimental Protocols

Variable Temperature NMR (VT-NMR) Spectroscopy

Objective: To determine the energy barriers for conformational exchange processes (e.g., amide bond rotation, ring inversion).

Methodology:

-

Sample Preparation: Dissolve a sufficient amount of the Boc-protected piperidine derivative in a suitable deuterated solvent (e.g., CDCl3, Toluene-d8, DMSO-d6) to obtain a concentration of approximately 10-20 mg/mL. The choice of solvent is critical as it can influence the conformational equilibrium.[17]

-

Initial Spectrum Acquisition: Acquire a standard 1H NMR spectrum at ambient temperature (e.g., 298 K) to serve as a reference.[1]

-

Low-Temperature Spectra: Gradually lower the temperature of the NMR probe in decrements of 10-20 K. Allow the sample to equilibrate at each temperature for 5-10 minutes before acquiring a spectrum. Continue until the exchange process is slow on the NMR timescale, resulting in the observation of distinct signals for each conformer, or until the solvent freezes.

-

High-Temperature Spectra: If the exchange is slow at room temperature, gradually increase the temperature in a similar manner until the signals for the exchanging species coalesce into a single, sharp peak.

-

Data Analysis: Determine the coalescence temperature (Tc) for a pair of exchanging signals. The energy barrier to rotation (ΔG‡) can be calculated using the Eyring equation. More sophisticated lineshape analysis software can be used for a more accurate determination of the activation parameters.

X-ray Crystallography

Objective: To determine the solid-state conformation of the Boc-protected piperidine.

Methodology:

-

Crystallization: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, layering).[11]

-

Data Collection: Mount a suitable crystal on the goniometer of a single-crystal X-ray diffractometer.[11] The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and radiation damage. A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.[11]

-

Structure Solution and Refinement: The collected diffraction data is used to solve the phase problem and generate an initial electron density map. This map is then used to build a molecular model, which is subsequently refined against the experimental data to obtain the final crystal structure.

-

Conformational Analysis: Analyze the refined structure to determine key conformational parameters such as bond lengths, bond angles, and torsion angles, which define the conformation of the molecule in the solid state.[1]

Visualizing Conformational Dynamics and Analysis Workflows

To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz (DOT language).

Conclusion

The conformational analysis of Boc-protected piperidines is a critical aspect of modern drug discovery and development. A thorough understanding of the interplay between ring inversion and amide bond rotation, facilitated by a combination of advanced experimental techniques and computational modeling, allows for the rational design of molecules with optimized pharmacological profiles. The data and protocols presented in this guide serve as a valuable resource for researchers navigating the complex conformational landscape of these important heterocyclic scaffolds. By leveraging these tools, scientists can unlock new possibilities in the development of novel therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. ias.ac.in [ias.ac.in]

- 4. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]

- 5. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Conformational analysis of small molecules: NMR and quantum mechanics calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Synthesis, dynamic NMR characterization and XRD studies of novel N, N'-substituted piperazines for bioorthogonal labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. BJOC - Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling [beilstein-journals.org]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. An experimental and computational investigation of the enantioselective deprotonation of Boc-piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Piperidine - Wikipedia [en.wikipedia.org]

- 17. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of tert-Butyl 3-(Aminomethyl)piperidine-1-carboxylate in Modern Drug Discovery: A Technical Guide

An In-depth Exploration of its Application in the Development of γ-Secretase Modulators and DPP-4 Inhibitors

Abstract

Tert-butyl 3-(aminomethyl)piperidine-1-carboxylate, a chiral synthetic building block, holds a significant position in contemporary medicinal chemistry. While not possessing an intrinsic mechanism of action, its true value lies in its role as a versatile scaffold for the synthesis of potent and selective therapeutic agents. This technical guide delves into the core utility of this piperidine derivative, focusing on its application in the development of two critical classes of drugs: γ-Secretase Modulators (GSMs) for the treatment of Alzheimer's disease and Dipeptidyl Peptidase-4 (DPP-4) inhibitors for managing type 2 diabetes. We will explore the mechanisms of action of the final drug molecules, present quantitative structure-activity relationship (SAR) data, detail experimental protocols for synthesis and evaluation, and provide visual representations of key biological pathways and experimental workflows.

Introduction: A Building Block of Therapeutic Innovation

This compound is a heterocyclic compound featuring a piperidine ring protected by a tert-butoxycarbonyl (Boc) group and a primary amine on a methyl substituent. The Boc protecting group allows for selective reactions at the aminomethyl moiety, while the chiral center on the piperidine ring is crucial for the stereospecific interactions required for high-affinity binding to biological targets. This unique combination of features makes it an ideal starting material for creating complex molecules with therapeutic potential. This guide will focus on two primary areas where this building block has proven invaluable: neurodegenerative disease and metabolic disorders.

Application in Alzheimer's Disease: The Synthesis of γ-Secretase Modulators

Alzheimer's disease is characterized by the accumulation of amyloid-β (Aβ) plaques in the brain, particularly the Aβ42 peptide. γ-Secretase is a key enzyme in the production of Aβ peptides. While complete inhibition of γ-secretase can lead to undesirable side effects due to its role in other signaling pathways (e.g., Notch signaling), γ-secretase modulators (GSMs) offer a more nuanced approach. GSMs allosterically modulate the enzyme to selectively reduce the production of the toxic Aβ42 peptide in favor of shorter, less amyloidogenic Aβ species. The aminopiperidine scaffold has been identified as a potent structure for developing GSMs that can effectively lower Aβ42 production both in vitro and in vivo.[1]

Mechanism of Action of Aminopiperidine-Based GSMs

Aminopiperidine-based GSMs do not bind to the active site of γ-secretase but rather to an allosteric site on the presenilin-1 (PS1) subunit, the catalytic core of the γ-secretase complex. This binding induces a conformational change in the enzyme, altering its processivity. The result is a shift in the cleavage site of the amyloid precursor protein (APP), leading to a decrease in the production of Aβ42 and a concomitant increase in the production of shorter Aβ peptides like Aβ38.

Signaling Pathway

Caption: γ-Secretase signaling pathway and the modulatory effect of aminopiperidine-based GSMs.

Quantitative Data for Aminopiperidine-Based GSMs

The following table summarizes the in vitro activity of a series of aminopiperidine-derived GSMs, highlighting the structure-activity relationship.

| Compound ID | R Group | Aβ42 IC50 (nM) |

| 1a | H | 350 |

| 1b | Methyl | 120 |

| 1c | Ethyl | 85 |

| 1d | Phenyl | 25 |

Data is illustrative and compiled from typical findings in the literature.

Experimental Protocols

2.4.1. General Synthetic Procedure for Aminopiperidine-Based GSMs

A common synthetic route involves the coupling of a carboxylic acid with the aminopiperidine core.

-

Step 1: Deprotection of the Piperidine Amine. Tert-butyl (S)-3-aminopiperidine-1-carboxylate is treated with an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent like dichloromethane (DCM) or dioxane, to remove the Boc protecting group.

-

Step 2: Amide Coupling. The resulting (S)-piperidin-3-amine is then coupled with a desired carboxylic acid using a standard peptide coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in a solvent like dimethylformamide (DMF).

-

Step 3: Purification. The final compound is purified by column chromatography on silica gel.

2.4.2. Cellular Assay for γ-Secretase Modulation

-

Cell Culture: Human embryonic kidney (HEK293) cells stably overexpressing human APP are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.

-

Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for 24 hours.

-

Aβ Quantification: The cell culture supernatant is collected, and the levels of Aβ40 and Aβ42 are quantified using a sandwich enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: IC50 values are calculated by plotting the percent inhibition of Aβ42 production against the compound concentration.

Experimental Workflow

Caption: Experimental workflow for the synthesis and evaluation of aminopiperidine-based GSMs.

Application in Type 2 Diabetes: The Synthesis of DPP-4 Inhibitors

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones play a crucial role in glucose homeostasis by stimulating insulin secretion and suppressing glucagon release. By inhibiting DPP-4, the levels of active incretins are increased, leading to improved glycemic control in patients with type 2 diabetes. The (R)-enantiomer of 3-aminopiperidine is a key pharmacophore in several marketed DPP-4 inhibitors.

Mechanism of Action of Aminopiperidine-Based DPP-4 Inhibitors

The aminopiperidine moiety of these inhibitors binds to the S2 subsite of the DPP-4 active site. The primary amine forms a salt bridge with the glutamic acid residues (Glu205/Glu206) in the active site, which is a critical interaction for potent inhibition. The rest of the molecule occupies the S1 and other subsites, contributing to the overall binding affinity and selectivity.

Signaling Pathway

Caption: DPP-4 signaling pathway and the inhibitory effect of aminopiperidine-based drugs.

Quantitative Data for Aminopiperidine-Based DPP-4 Inhibitors

The following table presents the DPP-4 inhibitory activity of a series of compounds based on the aminopiperidine scaffold.

| Compound ID | R Group | DPP-4 IC50 (nM) |

| 2a | Xanthine | 18 |

| 2b | Uracil | 25 |

| 2c | Quinazoline | 9.5 |

| 2d | Pyrimidine | 32 |

Data is illustrative and compiled from typical findings in the literature for marketed or late-stage clinical candidates.

Experimental Protocols

3.4.1. General Synthetic Procedure for Aminopiperidine-Based DPP-4 Inhibitors

The synthesis often involves the reaction of (R)-3-aminopiperidine with a heterocyclic electrophile.

-

Step 1: Preparation of the Heterocyclic Electrophile. A suitable heterocyclic core, such as a chloroxanthine or a chloropyrimidine, is synthesized according to established literature procedures.

-

Step 2: Nucleophilic Substitution. (R)-3-aminopiperidine (often used as a salt and neutralized in situ) is reacted with the heterocyclic electrophile in a polar aprotic solvent like DMF or N-methyl-2-pyrrolidone (NMP) at elevated temperatures. A base such as potassium carbonate or DIPEA is typically used to facilitate the reaction.

-

Step 3: Purification. The crude product is purified by recrystallization or column chromatography to yield the final DPP-4 inhibitor.

3.4.2. In Vitro DPP-4 Inhibition Assay

-

Enzyme and Substrate: Recombinant human DPP-4 and a fluorogenic substrate, such as Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), are used.

-

Assay Procedure: The assay is performed in a 96-well plate. The test compound is pre-incubated with the DPP-4 enzyme in a suitable buffer (e.g., Tris-HCl). The reaction is initiated by adding the substrate.

-

Detection: The fluorescence of the cleaved product (AMC) is measured over time using a fluorescence plate reader (excitation ~360 nm, emission ~460 nm).

-

Data Analysis: The rate of reaction is determined, and the percent inhibition is calculated for each compound concentration. IC50 values are then determined by non-linear regression analysis.

Experimental Workflow

Caption: Experimental workflow for the synthesis and evaluation of aminopiperidine-based DPP-4 inhibitors.

Conclusion

This compound stands out as a critical chiral building block in the drug discovery and development pipeline. Its inherent structural features, when strategically utilized, enable the synthesis of highly effective and selective drugs targeting complex diseases like Alzheimer's and type 2 diabetes. The success of aminopiperidine-based γ-secretase modulators and DPP-4 inhibitors underscores the power of scaffold-based drug design and highlights the continued importance of this versatile chemical intermediate for future therapeutic innovations. This guide has provided a comprehensive overview of its application, from the fundamental mechanisms of action of the resulting drugs to the practical aspects of their synthesis and evaluation, offering valuable insights for researchers and professionals in the field of drug development.

References

In-Depth Technical Guide to the Biological Screening of tert-Butyl 3-(Aminomethyl)piperidine-1-carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological screening of tert-butyl 3-(aminomethyl)piperidine-1-carboxylate derivatives. The piperidine scaffold is a well-established privileged structure in medicinal chemistry, appearing in numerous approved pharmaceuticals.[1] This guide focuses on derivatives of this compound, a versatile building block for the synthesis of novel therapeutic agents. The information presented herein is intended to assist researchers and drug development professionals in designing and executing biological screening campaigns for this class of compounds.

Overview of Biological Activities

Derivatives of this compound have been investigated for a range of biological activities, primarily focusing on their potential as neuroprotective and antimicrobial agents. The presence of the piperidine ring, combined with the aminomethyl side chain and the Boc-protecting group, allows for a wide range of structural modifications to modulate potency, selectivity, and pharmacokinetic properties.

Quantitative Biological Screening Data

While specific, comprehensive screening data for a wide range of this compound derivatives remains an area of active research, the following tables summarize representative quantitative data for closely related piperidine derivatives, illustrating the potential therapeutic applications of this compound class.

Table 1: Antimicrobial Activity of Piperidine Derivatives

| Compound Class | Test Organism | MIC (μg/mL) | Reference |

| Sulfonyl Piperidine Carboxamide Derivatives | S. aureus | 1-5 | [2] |

| Sulfonyl Piperidine Carboxamide Derivatives | E. faecalis | 1-5 | [2] |

| Sulfonyl Piperidine Carboxamide Derivatives | Bacillus sp. | 1-5 | [2] |

| Fluoroquinolone-Piperidine Analogs | MRSA | 0.0195 | [3] |

| Fluoroquinolone-Piperidine Analogs | P. aeruginosa | 0.0195 | [3] |

Table 2: Enzyme Inhibitory Activity of Piperidine Derivatives

| Compound Class | Target Enzyme | IC50 (µM) | Reference |

| Benzimidazole-Piperidine Hybrids | Acetylcholinesterase (AChE) | 19.44 ± 0.60 | [4] |

| Benzimidazole-Piperidine Hybrids | Butyrylcholinesterase (BuChE) | 21.57 ± 0.61 | [4] |

| Xanthone-Piperidine Analogs | Butyrylcholinesterase (BuChE) | Selective (6000-fold vs AChE) | [5] |

| Piperidine-3-Carboxamide Derivatives | Cathepsin K | 0.08 | [6] |

Table 3: Neuroprotective and Cytotoxic Activity of Piperidine Derivatives

| Compound Class | Assay | Cell Line | Activity | Reference |

| 6-Amino-3-n-butylphthalide-Piperidine Hybrids | Oxygen-Glucose Deprivation | Primary Cortical Neurons | Neuroprotective | [7] |

| α-Phenyl-N-tert-butylnitrone-Piperidine Analogs | Okadaic Acid-Induced Neurotoxicity | Neuronal Cells | Neuroprotective | [8] |

| Artemisin-Piperazine-Tetronamide Hybrids | Cytotoxicity | SMMC-7721 (Liver Cancer) | IC50 = 0.03 ± 0.04 µM | [9] |

| Artemisin-Piperazine-Tetronamide Hybrids | Cytotoxicity | LO2 (Benign Liver) | IC50 = 0.70 ± 0.02 µM | [9] |

Experimental Protocols

This section provides detailed methodologies for key biological screening assays relevant to the evaluation of this compound derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

Materials:

-

Test compounds (dissolved in a suitable solvent, e.g., DMSO)

-

Bacterial or fungal strains

-

Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

Sterile 96-well microtiter plates

-

Inoculum suspension standardized to 0.5 McFarland

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a stock solution of the test compound.

-

Perform serial two-fold dilutions of the test compound in the appropriate broth directly in the 96-well plates.

-

Prepare a standardized inoculum of the test microorganism and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Add the microbial inoculum to each well of the microtiter plate.[2]

-

Include positive controls (broth with inoculum) and negative controls (broth only).

-

Incubate the plates at 35-37°C for 16-20 hours for bacteria or as appropriate for fungi.

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

Enzyme Inhibition Assay: A Generic Protocol

This protocol outlines a general procedure for determining the inhibitory activity of compounds against a target enzyme.

Materials:

-

Target enzyme

-

Substrate for the enzyme

-

Test compounds

-

Assay buffer

-

96-well plates

-

Microplate reader (spectrophotometer or fluorometer)

Procedure:

-

Prepare a stock solution of the test compound and perform serial dilutions.

-

Add the test compound dilutions to the wells of a 96-well plate.

-

Add the target enzyme to the wells and incubate for a pre-determined time to allow for compound-enzyme interaction.

-

Initiate the enzymatic reaction by adding the substrate.

-

Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.

-

Calculate the percentage of inhibition for each compound concentration relative to a control with no inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Neuroprotection Assay: Oxygen-Glucose Deprivation (OGD) Model